molecular formula C19H25NO4S B2988516 N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide CAS No. 160422-44-6

N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide

Cat. No. B2988516
CAS RN: 160422-44-6
M. Wt: 363.47
InChI Key: VVLXQZRSFPYYLN-UHFFFAOYSA-N
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Description

“N-(3,4-DIMETHOXYPHENETHYL)BENZAMIDE” is a compound provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It has a linear formula of C17H19NO3 . Another compound, “N-(3,4-DIMETHOXYPHENETHYL)-MALEAMIC ACID”, has a linear formula of C14H17NO5 .


Molecular Structure Analysis

The molecular structure of “N-(3,4-DIMETHOXYPHENETHYL)-MALEAMIC ACID” is represented by the linear formula C14H17NO5, with a molecular weight of 279.295 . Another compound, “Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-”, has a molecular formula of C12H17NO3 and a molecular weight of 223.2683 .

Scientific Research Applications

Cancer Research and Therapeutic Potential

  • Anti-Cancer Agent Development : A derivative of N-(3,4-dimethoxyphenethyl)-2,4,6-trimethylbenzenesulfonamide, identified as a novel small molecule HIF-1 pathway inhibitor, demonstrated potential in antagonizing tumor growth in animal models of cancer. The study highlighted the compound's poor water solubility, prompting further exploration of chemical modifications to enhance its pharmacological properties (J. Mun et al., 2012). Another study on KCN1, a derivative, showcased its in vitro and in vivo anti-cancer activity against pancreatic cancer, underscoring its potential as a therapeutic agent (Wei Wang et al., 2012).

Molecular Structure and Interaction Analysis

  • Molecular Structure Characterization : Research into the structural and electronic properties of newly synthesized sulfonamide molecules through experimental and computational methods provided insights into the type and nature of intermolecular interactions, aiding in understanding their potential applications (P. Murthy et al., 2018).

Antimycobacterial Agents

  • Development of Antimycobacterial Agents : Sulfonamide derivatives have been evaluated for their activity against Mycobacterium tuberculosis, with some compounds showing significant inhibitory effects. This suggests their potential utility in developing new treatments for tuberculosis (Satish R. Malwal et al., 2012).

Supramolecular Architecture

  • Supramolecular Architecture Studies : Examination of the crystal structures of N-aryl-2,5-dimethoxybenzenesulfonamides has contributed to the understanding of how various weak intermolecular interactions, including C-H...O, C-H...π(aryl), and π(aryl)-π(aryl) interactions, dictate the supramolecular architecture of these compounds (K. Shakuntala et al., 2017).

Safety and Hazards

The safety data sheet for “3,4-Dimethoxyphenethyl alcohol” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4S/c1-13-10-14(2)19(15(3)11-13)25(21,22)20-9-8-16-6-7-17(23-4)18(12-16)24-5/h6-7,10-12,20H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLXQZRSFPYYLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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